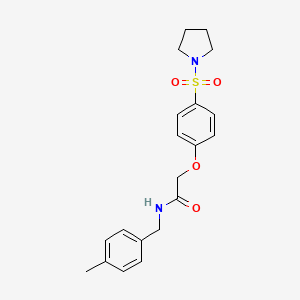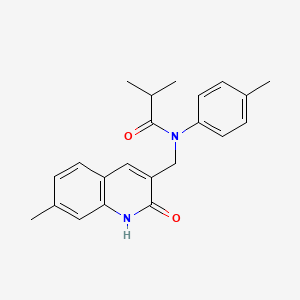
N,N-diethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicine and biology. This compound is commonly referred to as DPA, and it is synthesized through a multistep process that involves the reaction of various chemical reagents.
作用機序
The mechanism of action of DPA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDAC activity, DPA may be able to modulate the expression of genes involved in cancer cell growth and proliferation. DPA has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
DPA has been shown to have a range of biochemical and physiological effects. In animal studies, DPA has been shown to reduce the growth and proliferation of cancer cells, improve glucose tolerance and insulin sensitivity, and protect against neurodegeneration. DPA has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
The advantages of using DPA in lab experiments include its potent anticancer activity, its neuroprotective effects, and its ability to improve glucose tolerance and insulin sensitivity. However, there are also some limitations to using DPA in lab experiments. For example, DPA may have off-target effects that could complicate the interpretation of experimental results. Additionally, the synthesis of DPA is complex and may be challenging for some researchers.
将来の方向性
There are many potential future directions for research on DPA. One area of interest is the development of new drugs based on the structure of DPA. Researchers may also investigate the potential use of DPA in combination with other drugs to enhance its anticancer activity. Additionally, researchers may explore the potential use of DPA in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases. Finally, researchers may investigate the mechanism of action of DPA in more detail to better understand its effects on cellular signaling pathways and gene expression.
合成法
The synthesis of DPA involves a multistep process that starts with the reaction of 4-bromoanisole with pyrrolidine to form 4-(pyrrolidin-1-yl)anisole. The resulting compound is then reacted with sodium hydride to form 4-(pyrrolidin-1-yl)phenol. The next step involves the reaction of 4-(pyrrolidin-1-yl)phenol with p-toluenesulfonyl chloride to form 4-(pyrrolidin-1-ylsulfonyl)phenol. The final step in the synthesis of DPA involves the reaction of 4-(pyrrolidin-1-ylsulfonyl)phenol with diethyl acetamidomalonate to form N,N-diethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide.
科学的研究の応用
DPA has been extensively studied for its potential applications in medicinal and biological research. One of the primary applications of DPA is in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. DPA has been shown to exhibit potent anticancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, DPA has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease. DPA has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
特性
IUPAC Name |
N,N-diethyl-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-17(4-2)16(19)13-22-14-7-9-15(10-8-14)23(20,21)18-11-5-6-12-18/h7-10H,3-6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRKLLSZCSRWND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-2-[4-(pyrrolidine-1-sulfonyl)-phenoxy]-acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7711685.png)
![2-[1-(2,5-dichlorobenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7711698.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7711714.png)






![4-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711777.png)

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7711788.png)